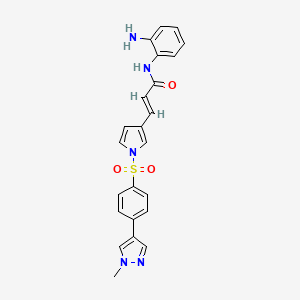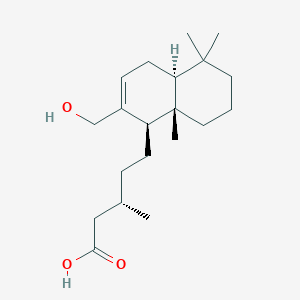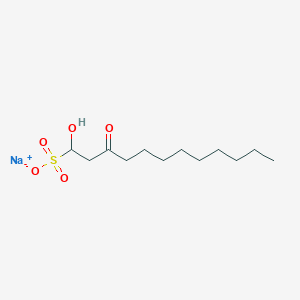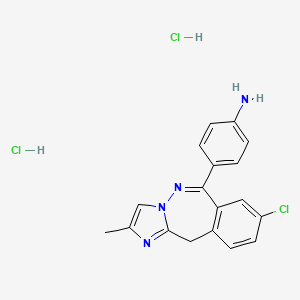
Cys-mcMMAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
Wissenschaftliche Forschungsanwendungen
Structural Diversity and Characterization
Cys-mcMMAD, as a derivative of microcystins (MCs), is part of a widely studied class of cyanotoxins with significant structural diversity. The structural diversity of MCs is crucial for understanding their biological activities and environmental impacts. Advances in analytical methodologies, including nuclear magnetic resonance, amino acid analysis, and tandem mass spectrometry, have been pivotal in elucidating the structures of various MC analogues, including Cys-mcMMAD. This knowledge is fundamental in studying the genetic and environmental controls of MCs' diversity and the impact of their structure on toxicity (Bouaïcha et al., 2019).
Environmental and Ecological Impact
The presence of MCs, including Cys-mcMMAD, in aquatic ecosystems is of significant concern due to their potential toxicity. The accumulation of MCs in water columns, aquatic animals, plants, and sediments highlights the extensive contamination across aquatic ecosystems. Understanding the distribution, transfer, and bioaccumulation of these toxins, such as Cys-mcMMAD, in the natural environment is essential for assessing their environmental impact and associated health risks (Pham & Utsumi, 2018).
Toxicology and Health Impact
Cys-mcMMAD, as part of the MC family, has been extensively studied for its toxicological impacts. The hepatotoxic nature of MCs is well-documented, and the diversity of MCs contributes to a wide range of reported toxicities. Understanding the toxicity of MCs, including specific analogues like Cys-mcMMAD, is crucial for public health, especially concerning drinking water safety and potential exposure through the food chain. The variability in reported toxicities necessitates further research to clarify the specific toxicological properties of MCs and their impact on human health (Bouaïcha et al., 2019).
Biodegradation and Bioremediation
The presence of Cys-mcMMAD and other MCs in harmful cyanobacterial blooms (HCBs) poses severe threats to human and ecosystem health. Biodegradation represents a sustainable strategy for the removal of MCs, including Cys-mcMMAD, from the environment. Research into the aerobic and anaerobic biodegradation of MCs has shown promising results, emphasizing the importance of understanding the enzymatic mechanisms and influencing factors for effective bioremediation. This research is pivotal for assessing and mitigating the risks associated with HCBs and for exploring practical applications of MC biodegradation in environmental management (Li, Li, & Li, 2017).
Eigenschaften
Produktname |
Cys-mcMMAD |
|---|---|
Molekularformel |
C54H84N8O11S2 |
Molekulargewicht |
1085.42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
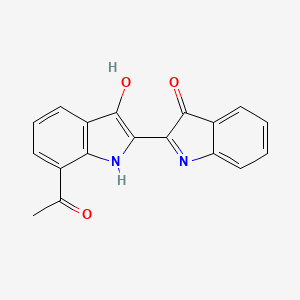
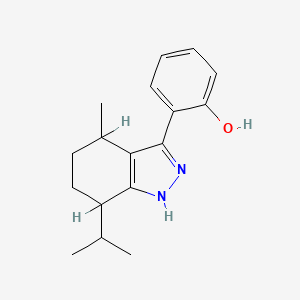
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)
